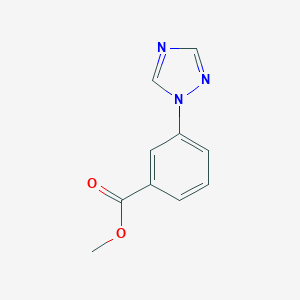

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYSGGAEUCELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623584 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-27-9 | |

| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document details established methodologies, including the Ullmann condensation, Buchwald-Hartwig amination, and nucleophilic substitution, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable synthesis strategy.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal, antiviral, and anti-inflammatory agents. The strategic placement of the triazole ring on the benzoate scaffold at the meta position offers a versatile platform for further functionalization in drug design and development. This guide explores the core synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparations.

Core Synthetic Pathways

Three primary synthetic strategies have been identified for the synthesis of this compound. These methods are based on the formation of the crucial carbon-nitrogen bond between the 1,2,4-triazole ring and the phenyl ring of methyl benzoate.

-

Pathway 1: The Ullmann Condensation. This classical copper-catalyzed cross-coupling reaction is a robust method for the N-arylation of azoles. It involves the reaction of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst and a base.[1]

-

Pathway 2: The Buchwald-Hartwig Amination. A more modern and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, offers a powerful alternative for the formation of C-N bonds with a broad substrate scope.[2][3]

-

Pathway 3: Nucleophilic Substitution. This pathway involves the alkylation of 1,2,4-triazole with a methyl benzoate derivative containing a leaving group on a benzylic carbon. This approach forms a methylene bridge between the triazole and the benzoate ring, yielding a related but structurally distinct compound. For the direct C-N bond, this pathway would be a nucleophilic aromatic substitution, which is less common for unactivated aryl halides.

The selection of a particular pathway will depend on factors such as the availability of starting materials, desired reaction conditions, catalyst cost, and scalability.

Experimental Protocols

Pathway 1: Ullmann Condensation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of 1,2,4-triazole with aryl halides.[4][5]

Reaction Scheme:

Materials and Reagents:

-

Methyl 3-bromobenzoate

-

1H-1,2,4-Triazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

1,10-Phenanthroline (or another suitable ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 mmol), 1H-1,2,4-triazole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL) to the flask via syringe.

-

Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired product, this compound.

Pathway 2: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for the palladium-catalyzed N-arylation of azoles.[6][7]

Reaction Scheme:

Materials and Reagents:

-

Methyl 3-bromobenzoate

-

1H-1,2,4-Triazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or another suitable phosphine ligand)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.

-

Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

-

To a separate dry Schlenk tube, add methyl 3-bromobenzoate (1.0 mmol), 1H-1,2,4-triazole (1.2 mmol), and cesium carbonate (1.5 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add the pre-formed catalyst solution to the mixture of reactants and base.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water (20 mL) and brine (20 mL), then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Pathway 3: Alkylation of 1,2,4-Triazole

This pathway describes the synthesis of a related compound, methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate, via nucleophilic substitution.

Reaction Scheme:

Materials and Reagents:

-

Methyl 3-(bromomethyl)benzoate

-

1H-1,2,4-Triazole

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 1H-1,2,4-triazole (1.2 mmol) and anhydrous DMF (5 mL).

-

Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of methyl 3-(bromomethyl)benzoate (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate.

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the N-arylation of 1,2,4-triazole with aryl halides using different catalytic systems. Note that the yields are highly dependent on the specific substrates, ligands, and reaction conditions.

| Pathway | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ullmann | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | 100 | 24 | 55 | [4] |

| Ullmann | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-120 | 24-48 | 60-80 (typical) | [5] |

| Ullmann | CuO NPs | None | K₂CO₃ | DMF | RT | 2-3 | 85-95 (for various aryl iodides) | [8] |

| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 70-90 (typical for azoles) | [6][7] |

| Alkylation | None | None | K₂CO₃ | DMF | RT | 12-24 | 80-95 (typical) | [9][10] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle for the Ullmann and Buchwald-Hartwig reactions, and a general experimental workflow.

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Ullmann condensation offers a reliable and cost-effective approach, while the Buchwald-Hartwig amination provides a more versatile and often milder alternative. For the synthesis of the methylene-bridged analogue, a straightforward alkylation is highly efficient. The choice of the optimal pathway will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary foundational information and detailed protocols to enable the successful synthesis of this important heterocyclic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate moiety substituted with a 1,2,4-triazole ring. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties, established synthetic routes for analogous compounds, and potential biological significance based on the well-documented activities of the 1,2,4-triazole scaffold. This document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating theoretical data and outlining practical synthetic strategies.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Positional Isomer.

| Property | This compound (Predicted) | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (Experimental/Computed) |

| CAS Number | 167626-27-9[1][2] | 58419-67-3[3] |

| Molecular Formula | C₁₀H₉N₃O₂[2] | C₁₀H₉N₃O₂[3] |

| Molecular Weight | 203.20 g/mol [2] | 203.20 g/mol [3] |

| Melting Point (°C) | 110-125 | No data available |

| Boiling Point (°C) | 350-450 (at 760 mmHg) | No data available |

| logP (Octanol/Water) | 1.5 - 2.0 | 1.5[3] |

| Water Solubility | Moderately soluble | No data available |

| pKa (most acidic) | ~ 9.5 (Triazole N-H) | No data available |

| pKa (most basic) | ~ 1.5 (Triazole N) | No data available |

| Topological Polar Surface Area (Ų) | 57.0 | 57.0[3] |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Rotatable Bonds | 2 | 2 |

Predicted values are generated from computational models and should be considered as estimates.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through N-arylation of 1,2,4-triazole with a suitable methyl 3-halobenzoate derivative. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the synthesis of the target compound, this would involve the reaction of 1,2,4-triazole with methyl 3-bromobenzoate or methyl 3-iodobenzoate in the presence of a copper catalyst and a base at elevated temperatures.[4]

Detailed Experimental Protocol (General):

-

Reaction Setup: To a flame-dried Schlenk flask, add 1,2,4-triazole (1.2 equivalents), methyl 3-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), a ligand such as 1,10-phenanthroline (0.2 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Solvent: Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

-

Reaction Conditions: The reaction mixture is heated to 120-160 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.

Detailed Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with methyl 3-bromobenzoate (1.0 equivalent), 1,2,4-triazole (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a phosphine ligand like Xantphos (0.04 equivalents), and a base, typically a strong non-nucleophilic base like cesium carbonate or sodium tert-butoxide (1.5 equivalents).

-

Solvent: Anhydrous toluene or dioxane is added as the solvent.

-

Reaction Conditions: The mixture is heated to 80-110 °C and stirred for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.

-

Purification: The residue is purified by flash chromatography to afford the pure product.

Caption: General synthetic workflows for the preparation of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.

A prominent mechanism of action for many triazole-containing antifungal agents is the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Given its structural features, it is plausible that this compound could exhibit similar inhibitory activity.

Caption: Hypothesized mechanism of antifungal action via CYP51 inhibition.

Conclusion

This compound is a compound of interest for which specific experimental data is currently lacking. This guide has provided a summary of its predicted physicochemical properties and outlined robust and adaptable synthetic protocols for its preparation. The established biological importance of the 1,2,4-triazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery and materials science. The information presented herein is intended to facilitate and encourage future research into this and related molecules.

References

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

An In-depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate (CAS Number: 857284-24-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound that holds significance as a versatile intermediate in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known safety and handling information. The 1,2,4-triazole moiety is a well-established pharmacophore in numerous therapeutic agents, suggesting the potential of this compound as a key building block in the development of novel pharmaceuticals. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to known active molecules warrants further investigation.

Chemical and Physical Properties

This compound is a white to off-white low melting solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 857284-24-3 |

| Molecular Formula | C₁₁H₁₁N₃O₂ |

| Molecular Weight | 217.23 g/mol |

| Appearance | White to off-white low melting solid |

| Solubility | Soluble in water |

Note: Detailed quantitative data such as melting point, boiling point, and spectroscopic data (NMR, IR) are not consistently available in public literature and should be determined experimentally upon synthesis.

Synthesis

A plausible and commonly employed synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable methyl benzoate derivative. The following protocol is adapted from established methods for the synthesis of analogous compounds.[1]

Experimental Protocol: Synthesis of this compound

This synthesis is a two-step process, starting with the bromination of methyl 3-methylbenzoate, followed by the nucleophilic substitution of the resulting benzyl bromide with 1,2,4-triazole.

Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate

References

Spectroscopic and Synthetic Profile of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this specific molecule in publicly accessible literature, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent moieties and analogous compounds. Furthermore, a robust experimental protocol for its synthesis via a copper-catalyzed N-arylation reaction is provided, alongside a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of methyl 3-aminobenzoate and 1-phenyl-1H-1,2,4-triazole.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.70 | s | 1H | H-5 (Triazole ring) |

| ~8.15 | s | 1H | H-3 (Triazole ring) |

| ~8.30 | t, J ≈ 1.8 Hz | 1H | H-2 (Benzene ring) |

| ~8.00 | dt, J ≈ 7.8, 1.4 Hz | 1H | H-6 (Benzene ring) |

| ~7.85 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | H-4 (Benzene ring) |

| ~7.60 | t, J ≈ 7.9 Hz | 1H | H-5 (Benzene ring) |

| 3.95 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C=O (Ester) |

| ~152.0 | C-5 (Triazole ring) |

| ~144.0 | C-3 (Triazole ring) |

| ~137.5 | C-1 (Benzene ring) |

| ~131.0 | C-3 (Benzene ring) |

| ~130.0 | C-5 (Benzene ring) |

| ~129.5 | C-6 (Benzene ring) |

| ~128.0 | C-4 (Benzene ring) |

| ~124.0 | C-2 (Benzene ring) |

| ~52.5 | -OCH₃ |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~217 | [M]⁺ (Molecular Ion) |

| ~186 | [M - OCH₃]⁺ |

| ~158 | [M - COOCH₃]⁺ |

| ~118 | [C₆H₄COOCH₃]⁺ |

| ~91 | [C₆H₄N]⁺ |

| ~69 | [C₂H₃N₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic/Triazole) |

| ~2950 | Weak | C-H stretching (Methyl) |

| ~1720 | Strong | C=O stretching (Ester) |

| ~1600, 1580, 1480 | Medium-Strong | C=C stretching (Aromatic ring) |

| ~1510 | Medium | N-N, C=N stretching (Triazole ring) |

| ~1280 | Strong | C-O stretching (Ester) |

| ~1100 | Medium | C-N stretching |

| ~800-750 | Strong | C-H out-of-plane bending (Aromatic) |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed N-arylation of 1,2,4-triazole with a suitable aryl halide.

Synthesis of this compound

Reaction Scheme:

Materials:

-

Methyl 3-bromobenzoate

-

1H-1,2,4-triazole

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

General Protocol for Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

2. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI), and acquire the mass spectrum.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a target compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and the logical workflow for spectral interpretation.

Predicted NMR Data

The chemical shifts for this compound can be predicted by considering the individual spectra of its constituent moieties: methyl benzoate and 1,2,4-triazole, and accounting for the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data

The expected proton chemical shifts (δ) are summarized in the table below. The predictions are based on standard values for methyl benzoate and 1,2,4-triazole, with adjustments for the 3-position substitution on the benzoate ring and N-1 substitution on the triazole ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Triazole) | ~8.5 | Singlet | - |

| H-5' (Triazole) | ~8.0 | Singlet | - |

| H-2 (Benzoate) | ~8.2 | Singlet | - |

| H-4 (Benzoate) | ~7.8 | Doublet | 7.5 - 8.0 |

| H-5 (Benzoate) | ~7.5 | Triplet | 7.5 - 8.0 |

| H-6 (Benzoate) | ~7.9 | Doublet | 7.5 - 8.0 |

| -OCH₃ (Methyl Ester) | ~3.9 | Singlet | - |

Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 chemical shifts are detailed below. These values are estimated from known data for substituted benzenes and triazoles.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester Carbonyl) | ~166 |

| C-3' (Triazole) | ~152 |

| C-5' (Triazole) | ~145 |

| C-1 (Benzoate) | ~132 |

| C-3 (Benzoate) | ~138 |

| C-2 (Benzoate) | ~128 |

| C-4 (Benzoate) | ~130 |

| C-5 (Benzoate) | ~129 |

| C-6 (Benzoate) | ~126 |

| -OCH₃ (Methyl Ester) | ~52 |

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.[1]

-

Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[2] Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency : 400 MHz

-

Pulse Program : Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16

-

Spectral Width : 0-12 ppm

-

Temperature : 298 K

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 100 MHz

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024-4096 (or more, depending on concentration)

-

Spectral Width : 0-200 ppm

-

Temperature : 298 K

Data Processing and Interpretation

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction : The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.

-

Chemical Shift Referencing : The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Peak Picking and Integration (¹H NMR) : Identify all significant peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

-

Structure-Spectrum Correlation : Assign the observed signals to the specific protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR spectral analysis.

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanisms of Action of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate has not been extensively elucidated in publicly available research. This guide provides a detailed overview of the hypothesized mechanisms of action based on the well-documented biological activities of its core structural components: the 1,2,4-triazole ring and the methyl benzoate moiety. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a methyl benzoate group. Both of these structural motifs are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal, anticancer, and antimicrobial agents, primarily due to its ability to coordinate with metal ions in enzyme active sites and participate in various non-covalent interactions.[1][2] Similarly, benzoate derivatives have been identified as potent inhibitors of key enzymes involved in cancer and metabolic disorders.[3][4]

This technical guide will explore the probable molecular targets and signaling pathways that this compound may modulate, drawing parallels from structurally related and well-characterized compounds. We will delve into potential enzyme inhibition, present comparative quantitative data from related molecules, and provide detailed experimental protocols for investigating these hypotheses.

Core Hypothesized Mechanisms of Action: A Dual-Pronged Approach

The therapeutic potential of this compound likely stems from a combination of activities conferred by its two primary structural components. The overarching mechanism is anticipated to be enzyme inhibition , a common theme for both 1,2,4-triazole and benzoate-containing compounds.

The 1,2,4-Triazole Moiety: A Versatile Pharmacophore

The 1,2,4-triazole ring is a bioisostere for amides, esters, and carboxylic acids, enabling it to form a variety of interactions with biological targets.[1] Its nitrogen atoms, particularly the N4, can act as a crucial coordinating ligand to metal ions within enzyme active sites.

A well-established mechanism for 1,2,4-triazole-containing antifungals like fluconazole is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Hypothesized Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Hypothesized inhibition of CYP51 by the 1,2,4-triazole moiety.

1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[6][7] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Tubulin is the protein subunit of microtubules, which are essential for cell division.

Hypothesized Signaling Pathway: Disruption of Cancer Cell Proliferation

Caption: Hypothesized anticancer mechanisms of the 1,2,4-triazole moiety.

The Methyl Benzoate Moiety: Targeting Epigenetics and Metabolism

The methyl benzoate portion of the molecule also suggests potential interactions with key enzymes, particularly those implicated in cancer.

Benzamide and benzoate derivatives are a well-known class of histone deacetylase (HDAC) inhibitors.[8][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[10] HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[10]

Hypothesized Signaling Pathway: HDAC Inhibition and Gene Reactivation

Caption: Hypothesized HDAC inhibition by the methyl benzoate moiety.

Recent studies have identified methyl 3-(substituted-amido)benzoate derivatives as inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[3][11] These enzymes are critical for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, which are essential for cellular energy production and metabolism.[12] Cancer cells often exhibit altered metabolism, and targeting MDH can disrupt these pathways, leading to reduced mitochondrial respiration and suppression of hypoxia-inducible factor-1α (HIF-1α), a key factor in tumor adaptation to low oxygen environments.[13]

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 1,2,4-triazole and benzoate derivatives against relevant enzyme targets.

Table 1: Inhibitory Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [14] |

| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [14] |

| Azinane triazole derivative (12d) | α-Glucosidase | 36.74 ± 1.24 | [14] |

| Fluorine-containing 1,2,4-triazole-5-one (4c) | α-Amylase | 185.2 ± 3.4 | [15] |

| Fluorine-containing 1,2,4-triazole-5-one (4c) | α-Glucosidase | 202.1 ± 3.8 | [15] |

| 1,2,4-triazole derivative (8c) | EGFR | 3.6 | [7] |

Table 2: Inhibitory Activity of Benzoate and Benzamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Benzohydrazide derivative (Compound 7) | Malate Dehydrogenase 2 (MDH2) | Kᵢ = 2.3 | [13] |

| Benzamide derivative (7j) | Histone Deacetylase 1 (HDAC1) | 0.65 | [8] |

| Benzamide derivative (7j) | Histone Deacetylase 2 (HDAC2) | 0.78 | [8] |

| Benzamide derivative (7j) | Histone Deacetylase 3 (HDAC3) | 1.70 | [8] |

| Benzothiazole derivative (Compound 26) | Histone Deacetylase 6 (HDAC6) | 0.011 | [16] |

| Benzohydroxamate derivative (10c) | Histone Deacetylase 6 (HDAC6) | 0.261 | [17] |

Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro assays are recommended. Below are detailed methodologies for key experiments.

Generalized Enzyme Inhibition Assay (e.g., for Kinase, HDAC, or MDH)

This protocol outlines the fundamental steps to determine the IC₅₀ value of a test compound against a specific enzyme.

Experimental Workflow: Enzyme Inhibition Assay

Caption: A generalized workflow for determining enzyme inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound in assay buffer.

-

Prepare solutions of the target enzyme and its specific substrate in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative (no inhibition) control.

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin kinetic reading using a microplate reader at the appropriate wavelength for the detection method (e.g., 340 nm for NADH oxidation in an MDH assay).[4]

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the kinetic curves.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

The structural components of this compound strongly suggest that its mechanism of action is likely centered on enzyme inhibition. The 1,2,4-triazole moiety points towards potential antifungal activity through CYP51 inhibition and anticancer effects via the inhibition of kinases and tubulin. Concurrently, the methyl benzoate group suggests the possibility of targeting epigenetic pathways through HDAC inhibition and cellular metabolism via MDH inhibition.

This guide provides a foundational framework for initiating a comprehensive investigation into the pharmacological properties of this compound. Future research should focus on:

-

Broad-Spectrum Enzyme Screening: Testing the compound against a panel of kinases, HDACs, MDHs, and CYP enzymes to identify primary targets.

-

Cell-Based Assays: Evaluating its efficacy in various cancer cell lines and fungal strains to correlate enzyme inhibition with cellular effects.

-

Structural Biology: Co-crystallization of the compound with its identified target enzymes to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.

-

In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic properties in animal models of cancer or fungal infections.

By systematically exploring these hypothesized mechanisms, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. courses.edx.org [courses.edx.org]

Unveiling the Structural Landscape of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of analogs of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a compound of interest in medicinal chemistry. While the crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from a range of structurally related triazole and benzoate derivatives. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. The guide details the experimental protocols for synthesis and crystallization and visualizes the primary signaling pathway associated with the antifungal activity of many 1,2,4-triazole-containing compounds.

Crystallographic Data of Analogs

The following table summarizes key crystallographic parameters for several analogs of this compound, providing a comparative framework for understanding the solid-state conformation of this class of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate | C₁₄H₁₁N₃O₂ | Monoclinic | P2/c | 10.7181(4) | 6.4826(2) | 18.7076(7) | 96.773(3) | [1][2] |

| 3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate | C₂₅H₂₃N₃O₃ | Monoclinic | P2₁/c | 12.331(3) | 8.9625(18) | 20.363(4) | 105.11(3) | [3] |

| 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl} perchlorate | C₁₂H₁₃N₆⁺·ClO₄⁻ | Monoclinic | C2/c | 15.140(5) | 11.362(3) | 10.408(3) | 124.500(5) | [5] |

| {1-phenyl-1H-1,2,3-triazol-5-yl}methyl 2,4-dichlorobenzoate | C₂₄H₁₅Cl₄N₃O₄ | Monoclinic | P2₁/c | 8.908(5) | 19.567(5) | 13.908(5) | 104.010(5) | [6] |

| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | C₁₃H₁₇NO₄ | Monoclinic | P2₁/c | 8.3020(12) | 9.7232(14) | 7.665(1) | 97.855(13) | [7] |

| Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate | C₁₇H₁₇NO₄ | Monoclinic | P2₁/c | 12.4229(5) | 9.6392(5) | 13.2384(6) | 102.457(3) | [7] |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | C₁₂H₈N₅Br | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | [8] |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | C₁₀H₉N₅S | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections summarize the synthesis and crystallization procedures for representative analogs.

Synthesis of 3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate[3]

This compound was synthesized via a four-step reaction sequence. The final step involved the reaction of an intermediate with 4-methylbenzoyl chloride. The structure was confirmed using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.

Synthesis of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole[9]

The title compound was prepared by reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with phenyl isothiocyanate, followed by methylation and subsequent cyclization. The resulting precipitate was filtered, washed with water, dried, and recrystallized from ethanol to yield a white solid.

Crystallization and Data Collection

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, single crystals of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate were obtained by recrystallization from an ethyl acetate/hexane mixture[9].

Crystallographic data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD detector and using Mo Kα or Cu Kα radiation. Data collection is typically performed at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The key enzyme in this pathway inhibited by triazoles is lanosterol 14α-demethylase (CYP51).[2][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[11]

Caption: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole analog.

The diagram above illustrates the simplified ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase (CYP51). 1,2,4-triazole-based antifungal agents, such as the analogs discussed, act by inhibiting this enzyme, thereby blocking the conversion of lanosterol to ergosterol.

Experimental Workflow: From Synthesis to Structural Elucidation

The process of characterizing the crystal structure of a novel compound involves a logical sequence of experimental procedures. This workflow is fundamental to drug discovery and materials science, providing the foundational data for understanding molecular conformation and intermolecular interactions.

Caption: General experimental workflow for crystal structure determination.

This diagram outlines the typical steps from the initial synthesis of a target compound to the final analysis of its crystal structure. Each stage is critical for obtaining high-quality crystallographic data.

Conclusion

This technical guide has provided a consolidated resource on the crystal structure of analogs of this compound. The tabulated crystallographic data offers valuable insights for comparative structural analysis. The detailed experimental protocols serve as a practical reference for researchers in the field. Furthermore, the visualization of the ergosterol biosynthesis pathway clarifies the established mechanism of action for many antifungal triazole derivatives. This comprehensive information is intended to support the ongoing efforts in the design and development of new and effective therapeutic agents.

References

- 1. davidmoore.org.uk [davidmoore.org.uk]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Predicted Solubility and Stability of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed experimental data on the solubility and stability of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is limited. This guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties (1,2,4-triazole and methyl benzoate) and detailed experimental data available for its close structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate. The information herein should be considered a predictive guide to facilitate further research and development.

Executive Summary

This technical guide offers a detailed examination of the predicted solubility and stability of this compound. Due to the scarcity of direct experimental data for this specific compound, this document leverages extensive data from a close structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate, to provide a robust predictive analysis. The guide includes predicted solubility profiles in various organic solvents, potential degradation pathways, and detailed experimental protocols for determining these properties. All quantitative data is presented in structured tables, and key experimental workflows and predicted chemical relationships are visualized using diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development, enabling informed decisions in formulation, analytical method development, and stability studies.

Predicted Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration. The structure of this compound, featuring a polar triazole ring and a more non-polar methyl benzoate group, suggests a varied solubility profile.

Based on the principle of "like dissolves like," the presence of the 1,2,4-triazole ring with its nitrogen atoms capable of hydrogen bonding is expected to confer solubility in polar solvents. Conversely, the methyl benzoate moiety will contribute to its solubility in organic solvents.

For a quantitative estimation, we refer to the detailed solubility data available for the structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate , which has been systematically measured in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The data, expressed as the mole fraction (x) of the solute, provides a strong basis for predicting the solubility behavior of this compound.

Quantitative Solubility Data of the Structural Isomer: Methyl 1H-1,2,4-triazole-3-carboxylate

The following tables summarize the mole fraction solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in various solvents at different temperatures. This data is crucial for designing and optimizing crystallization processes for purification.

Table 1: Mole Fraction Solubility (x) in Alcohols

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutyl alcohol |

| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 | 0.0021 |

| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 | 0.0025 |

| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 | 0.0030 |

| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 | 0.0036 |

| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 | 0.0043 |

| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 | 0.0052 |

| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 | 0.0062 |

| 313.15 | 0.0159 | 0.0113 | 0.0101 | 0.0087 | 0.0074 | |

| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 | 0.0088 |

Table 2: Mole Fraction Solubility (x) in Ketones and Other Organic Solvents

| Temperature (K) | Acetonitrile | Acetone | 2-Pentanone | 3-Pentanone | 4-Methyl-2-pentanone | Cyclopentanone | Cyclohexanone | Tetrahydrofuran |

| 278.15 | 0.0083 | 0.0075 | 0.0045 | 0.0041 | 0.0032 | 0.0098 | 0.0089 | 0.0065 |

| 283.15 | 0.0099 | 0.0090 | 0.0054 | 0.0049 | 0.0038 | 0.0117 | 0.0106 | 0.0078 |

| 288.15 | 0.0118 | 0.0108 | 0.0065 | 0.0059 | 0.0046 | 0.0140 | 0.0126 | 0.0093 |

| 293.15 | 0.0141 | 0.0129 | 0.0078 | 0.0071 | 0.0055 | 0.0167 | 0.0150 | 0.0111 |

| 298.15 | 0.0168 | 0.0154 | 0.0093 | 0.0085 | 0.0066 | 0.0200 | 0.0179 | 0.0133 |

| 303.15 | 0.0200 | 0.0184 | 0.0111 | 0.0102 | 0.0079 | 0.0239 | 0.0214 | 0.0159 |

| 308.15 | 0.0238 | 0.0219 | 0.0133 | 0.0122 | 0.0095 | 0.0286 | 0.0256 | 0.0189 |

| 313.15 | 0.0284 | 0.0261 | 0.0159 | 0.0146 | 0.0114 | 0.0342 | 0.0306 | 0.0226 |

| 318.15 | 0.0338 | 0.0311 | 0.0189 | 0.0174 | 0.0136 | 0.0408 | 0.0365 | 0.0270 |

Predicted Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. The stability of this compound will be influenced by factors such as pH, light, and temperature. The primary degradation pathways are predicted to involve the hydrolysis of the ester group and potential cleavage or modification of the triazole ring under harsh conditions.

3.1 Hydrolytic Degradation: The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-(1H-1,2,4-triazol-1-yl)benzoic acid and methanol. This is a common degradation pathway for ester-containing drug molecules.

3.2 Photodegradation: Aromatic systems and heterocyclic rings can be susceptible to photodegradation. Exposure to UV light may lead to the formation of reactive species and subsequent degradation products. Photostability studies are essential to determine the need for light-protected storage.

3.3 Thermal Degradation: The thermal stability of the compound should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and potential phase transitions.

3.4 Predicted Degradation Pathway:

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

To obtain definitive data for this compound, the following experimental protocols, adapted from established methods for similar compounds, are recommended.

Solubility Determination (Static Gravimetric Method)

This method is reliable for determining the solubility of a solid in a liquid.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.

-

Seal the vessel to prevent solvent evaporation and place it in the thermostatic water bath set to the desired temperature.

-

Continuously agitate the suspension using a magnetic stirrer for at least 10 hours to ensure solid-liquid equilibrium is reached.

-

After reaching equilibrium, stop the stirring and allow the solution to settle for at least 2 hours.

-

Carefully withdraw a known mass of the supernatant (saturated solution) using a pre-weighed syringe.

-

Transfer the sample to a pre-weighed vial and weigh it to determine the exact mass of the solution.

-

Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the solute is achieved.

-

Calculate the mole fraction solubility from the masses of the solute and the solvent.

Caption: Experimental workflow for solubility determination.

Stability Testing and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for stability testing, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.

Apparatus:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Reversed-phase C18 column

-

Forced degradation chambers (for acid, base, oxidative, thermal, and photolytic stress)

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Treat a solution of the compound with HCl and NaOH at elevated temperatures.

-

Oxidation: Treat a solution of the compound with H₂O₂.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures.

-

Photodegradation: Expose the solid compound and a solution to UV light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using the developed HPLC method.

-

Peak Purity and Identification: Assess the purity of the parent peak and identify the structure of any significant degradation products, potentially using LC-MS.

-

Quantification: Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time.

Caption: Workflow for stability testing using HPLC.

Conclusion

The Biological Versatility of 1,2,4-Triazole Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have rendered it a cornerstone in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by compounds containing the 1,2,4-triazole core, with a focus on their applications as anticancer, antifungal, and antibacterial agents. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity of 1,2,4-Triazole Derivatives

Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant potential as anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines.[1][2] The versatility of the triazole ring allows for diverse substitutions, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival.[3] A number of FDA-approved anticancer drugs, such as letrozole and anastrozole, feature a 1,2,4-triazole core, highlighting the clinical significance of this heterocyclic system.[2]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of 1,2,4-triazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following tables summarize the IC50 values for representative 1,2,4-triazole-containing compounds, showcasing their potency and selectivity.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MCF-7 (Breast) | 1.18 | [4] |

| A549 (Lung) | 2.5 | [5] | |

| HepG2 (Liver) | 3.58 | [4] | |

| Compound 2 | PC-3 (Prostate) | 26.0 | [6] |

| DU-145 (Prostate) | 34.5 | [6] | |

| Letrozole | Breast Cancer Cells | Varies | [2] |

| Anastrozole | Breast Cancer Cells | Varies | [2] |

Signaling Pathways in Cancer Targeted by 1,2,4-Triazoles

A primary mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is by inhibiting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][7][8][9]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[9] Certain 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, blocking the ATP binding site of the kinase domain and thereby preventing its activation.[4][8]

-

B-Raf/MEK/ERK (MAPK) Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and division.[10][11][12] Mutations in components of this pathway, particularly B-Raf, are common in various cancers. Small molecule inhibitors, including some containing the 1,2,4-triazole scaffold, have been developed to target and inhibit mutated B-Raf, thus halting the aberrant signaling that drives tumor growth.[10][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic activity of compounds.[3][14][15][16]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

1,2,4-Triazole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-Triazole-containing compounds are a cornerstone of modern antifungal therapy.[17][18] Marketed drugs such as fluconazole, itraconazole, and posaconazole are widely used to treat a variety of fungal infections.[19] Their efficacy stems from their ability to selectively inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.[20][21][22][23]

Quantitative Antifungal Activity Data

The antifungal activity of 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 4 | [6] |

| Cryptococcus neoformans | 1 - 16 | [17] | |

| Itraconazole | Aspergillus fumigatus | 0.25 - 2 | [6] |

| Posaconazole | Candida spp. | ≤1 | [23] |

| Compound 3 | Aspergillus niger | 3.12 - 25 | [24] |

| Candida albicans | 3.12 - 25 | [24] |

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[20][21][22][23] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[21][25][26]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][24][27][28][29]

Materials:

-

Fungal strains

-

Appropriate broth medium (e.g., RPMI-1640 for yeasts, Mueller-Hinton broth for some fungi)

-

Sterile 96-well microtiter plates

-

1,2,4-Triazole compound stock solution (in DMSO)

-

Spectrophotometer or microplate reader

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain equivalent to a 0.5 McFarland standard. This is then diluted in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.

-

Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,4-triazole compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well with 100 µL of the standardized fungal inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Antibacterial Activity of 1,2,4-Triazole Derivatives

While renowned for their antifungal and anticancer properties, 1,2,4-triazole derivatives have also emerged as a promising class of antibacterial agents.[14][20][30] Often, the triazole moiety is hybridized with other known antibacterial pharmacophores to enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[14]

Quantitative Antibacterial Activity Data

The antibacterial efficacy of 1,2,4-triazole derivatives is also measured by the Minimum Inhibitory Concentration (MIC).

Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4 | Staphylococcus aureus | 16 | [20] |

| Escherichia coli | 32 | [20] | |

| Ofloxacin Analogue | Staphylococcus aureus | 0.25 - 1 | [20] |

| Escherichia coli | 0.25 - 1 | [20] | |

| Compound 5 | Bacillus subtilis | 5 | [20] |

| Pseudomonas aeruginosa | 16 | [20] |

Experimental Protocol: Agar Disc Diffusion Method

The agar disc diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[18][19][21][30][31]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile paper discs (6 mm in diameter)

-

1,2,4-Triazole compound solution of a known concentration

-

0.5 McFarland turbidity standard

-

Forceps

-

Metric ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or broth with a turbidity matching the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

-

Application of Discs: Using sterile forceps, place paper discs impregnated with a known concentration of the 1,2,4-triazole compound onto the surface of the agar. Gently press the discs to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition around each disc to the nearest millimeter. The size of the zone is indicative of the susceptibility of the bacterium to the compound.

Synthesis of 1,2,4-Triazole Derivatives

The construction of the 1,2,4-triazole ring can be achieved through various synthetic methodologies. Two classical and widely employed methods are the Einhorn-Brunner reaction and the Pellizzari reaction.[13][32][33][34]

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[2][32][35][36] The reaction is typically acid-catalyzed.

General Protocol:

-

A mixture of the diacylamine (imide) and a hydrazine or semicarbazide is prepared.

-

An acid catalyst is added to the mixture.

-

The reaction mixture is heated to facilitate condensation and cyclization.

-

After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by recrystallization or chromatography.

Pellizzari Reaction

The Pellizzari reaction is the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1][7][32][34] This reaction often requires high temperatures.

General Protocol:

-

Equimolar amounts of an amide and an acylhydrazide are combined in a round-bottom flask.

-

The mixture is heated to a high temperature (often >200°C), either neat or in a high-boiling solvent.

-

The reaction is maintained at this temperature for several hours.

-

Upon cooling, the solid product is purified by recrystallization.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly prolific source of biologically active compounds. Its derivatives have demonstrated remarkable efficacy as anticancer, antifungal, and antibacterial agents. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. The continued exploration of this versatile heterocyclic system, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, holds immense promise for the development of novel and more effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]